molecular formula C5H2I2N2 B14499837 5-Diazo-1,4-diiodocyclopenta-1,3-diene CAS No. 64934-21-0

5-Diazo-1,4-diiodocyclopenta-1,3-diene

Katalognummer: B14499837
CAS-Nummer: 64934-21-0
Molekulargewicht: 343.89 g/mol
InChI-Schlüssel: BXYWCLRLJWHANC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Diazo-1,4-diiodocyclopenta-1,3-diene is a chemical compound with a unique structure characterized by the presence of diazo and diiodo groups attached to a cyclopentadiene ring

Vorbereitungsmethoden

The synthesis of 5-Diazo-1,4-diiodocyclopenta-1,3-diene typically involves the diazotization of 1,4-diiodocyclopenta-1,3-diene. The reaction conditions often require the use of a strong acid, such as hydrochloric acid, and a nitrite source, such as sodium nitrite. The reaction is carried out at low temperatures to ensure the stability of the diazo compound. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to maximize yield and purity.

Analyse Chemischer Reaktionen

5-Diazo-1,4-diiodocyclopenta-1,3-diene undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the diazo group to an amine group.

    Substitution: The diiodo groups can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents like potassium permanganate. The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

5-Diazo-1,4-diiodocyclopenta-1,3-diene has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.

    Industry: Used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 5-Diazo-1,4-diiodocyclopenta-1,3-diene involves the reactivity of the diazo group, which can participate in various chemical reactions, such as cycloadditions and insertions. The molecular targets and pathways involved depend on the specific application and the nature of the reaction.

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 5-Diazo-1,4-diiodocyclopenta-1,3-diene include:

    5-Diazo-1,3-cyclopentadiene: Lacks the diiodo groups but has similar reactivity due to the diazo group.

    1,4-Diiodocyclopenta-1,3-diene: Lacks the diazo group but shares the diiodo functionality

Eigenschaften

CAS-Nummer

64934-21-0

Molekularformel

C5H2I2N2

Molekulargewicht

343.89 g/mol

IUPAC-Name

5-diazo-1,4-diiodocyclopenta-1,3-diene

InChI

InChI=1S/C5H2I2N2/c6-3-1-2-4(7)5(3)9-8/h1-2H

InChI-Schlüssel

BXYWCLRLJWHANC-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C(=[N+]=[N-])C(=C1)I)I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.